1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE
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Overview
Description
1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an allyl group, and a pyrrolidine ring. This compound is often used in organic synthesis, particularly in the preparation of amino acid derivatives and peptides. The Boc group is commonly employed as a protecting group for amines due to its stability under basic conditions and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE typically involves the following steps:
Protection of the amine group: The amine group of the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Allylation: The protected pyrrolidine is then subjected to allylation using allyl bromide in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as trimethylchlorosilane (TMSCl) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Substitution: Acidic conditions using TFA or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of alcohols.
Substitution: Formation of the free amine after Boc deprotection.
Scientific Research Applications
1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in material science
Mechanism of Action
The mechanism of action of 1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE involves its role as a protecting group and a reactive intermediate:
Protecting Group: The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions.
Reactive Intermediate: The allyl and ester groups provide sites for further chemical modifications, enabling the synthesis of diverse compounds.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)-L-serine methyl ester: Similar in structure but with a serine backbone instead of pyrrolidine.
tert-Butyl propionate: An ester with a tert-butyl group but lacks the pyrrolidine and allyl functionalities.
Uniqueness
1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE is unique due to its combination of a Boc-protected amine, an allyl group, and a pyrrolidine ring. This combination allows for versatile synthetic applications, particularly in the preparation of amino acid derivatives and peptides, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C14H23NO4 |
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Molecular Weight |
269.34 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-prop-2-enylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H23NO4/c1-6-8-14(11(16)18-5)9-7-10-15(14)12(17)19-13(2,3)4/h6H,1,7-10H2,2-5H3 |
InChI Key |
VEYTWFFJGOYPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)OC |
Origin of Product |
United States |
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